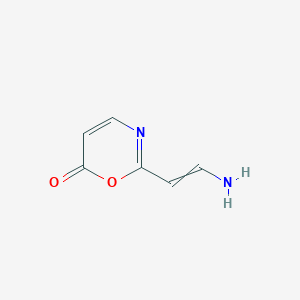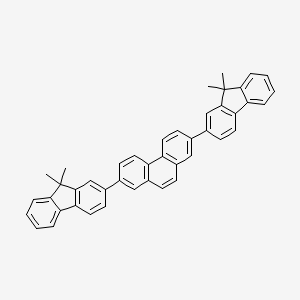
2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by its unique structure, which includes two 9,9-dimethyl-9H-fluorene groups attached to a phenanthrene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene typically involves the coupling of 9,9-dimethyl-9H-fluorene derivatives with phenanthrene. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and boronic acids or esters as reagents . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide, under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
化学反应分析
Types of Reactions
2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
科学研究应用
2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its excellent electronic properties.
Organic Electronics: The compound’s stability and electronic characteristics make it suitable for use in organic photovoltaic cells and field-effect transistors.
Biological Studies: While not as common, it can be used as a model compound in studies of polycyclic aromatic hydrocarbon interactions with biological systems.
Industrial Applications: It serves as a building block for the synthesis of more complex organic molecules used in various industrial processes.
作用机制
The mechanism by which 2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene exerts its effects is primarily related to its electronic structure. The compound can interact with other molecules through π-π stacking interactions, which are crucial in organic electronics. Its molecular targets and pathways involve the conduction of electrons or holes in semiconductor materials, making it an essential component in devices like LEDs and photovoltaic cells .
相似化合物的比较
Similar Compounds
9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid: Used in similar applications but has different functional groups that affect its reactivity.
Bis(9,9-dimethyl-9H-fluoren-7-yl)amine: Another related compound with applications in organic electronics.
Uniqueness
2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene is unique due to its specific structural arrangement, which provides distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and optoelectronic devices.
属性
CAS 编号 |
653599-48-5 |
|---|---|
分子式 |
C44H34 |
分子量 |
562.7 g/mol |
IUPAC 名称 |
2,7-bis(9,9-dimethylfluoren-2-yl)phenanthrene |
InChI |
InChI=1S/C44H34/c1-43(2)39-11-7-5-9-35(39)37-21-17-29(25-41(37)43)27-15-19-33-31(23-27)13-14-32-24-28(16-20-34(32)33)30-18-22-38-36-10-6-8-12-40(36)44(3,4)42(38)26-30/h5-26H,1-4H3 |
InChI 键 |
OFCORRMCQLMXKE-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C6=C(C=C5)C=C(C=C6)C7=CC8=C(C=C7)C9=CC=CC=C9C8(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



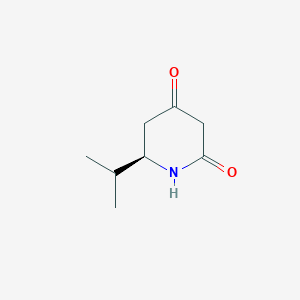
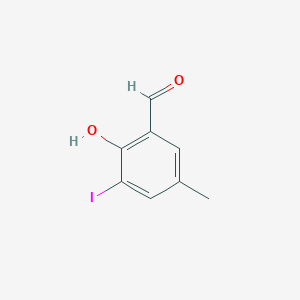

![N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12519533.png)
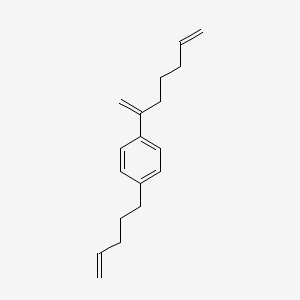
![1-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-phenoxyethan-1-one](/img/structure/B12519541.png)
![methyl 2-oxo-6-phenylsulfanyl-4-(1,2,3-trihydroxypropyl)-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12519542.png)

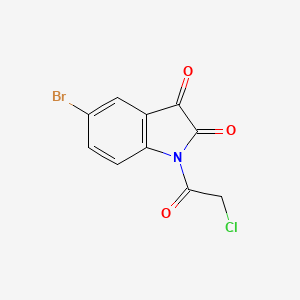
![5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B12519556.png)
![N-Formyl-L-alanyl-N-[(2S)-6-amino-1-oxohexan-2-yl]-L-phenylalaninamide](/img/structure/B12519571.png)
![3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12519573.png)
